![molecular formula C14H21NO4 B044519 tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate CAS No. 112113-57-2](/img/structure/B44519.png)
tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety. It is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl carbamate and a hydroxyphenyl derivative in the presence of a catalyst. The reaction is carried out in an organic solvent such as methylene chloride or chloroform, and the mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: This compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or phenyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
作用機序
The mechanism of action of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate with a hydroxyethyl group instead of a hydroxyphenyl group.
Uniqueness:
- The presence of both a tert-butyl group and a hydroxyphenyl group in tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate provides unique reactivity and properties compared to other carbamates.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis .
特性
CAS番号 |
112113-57-2 |
|---|---|
分子式 |
C14H21NO4 |
分子量 |
267.32 g/mol |
IUPAC名 |
tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-9(15-13(18)19-14(2,3)4)12(17)10-6-5-7-11(16)8-10/h5-9,12,16-17H,1-4H3,(H,15,18)/t9-,12+/m1/s1 |
InChIキー |
FPHQSOHXOSHSDJ-SKDRFNHKSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
異性体SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


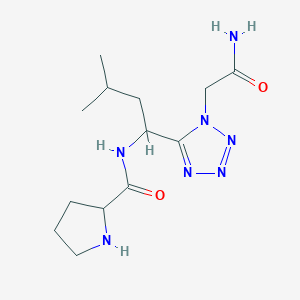
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)
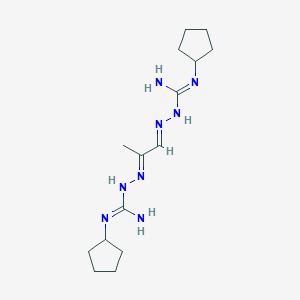
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)




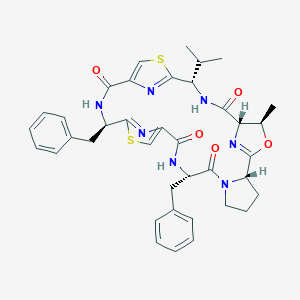
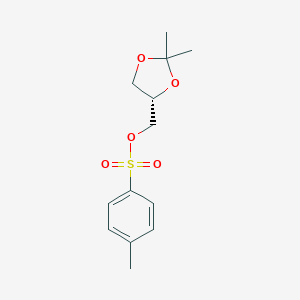

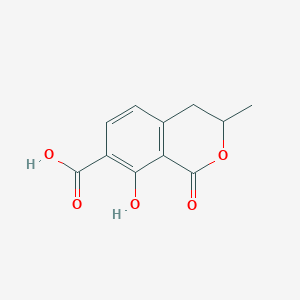
![3-[(2-amino-7h-purin-6-yl)oxy]propanenitrile](/img/structure/B44460.png)

